(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one (5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16285049
InChI: InChI=1S/C19H15ClN2OS/c1-13(11-14-7-3-2-4-8-14)12-17-18(23)22-19(24-17)21-16-10-6-5-9-15(16)20/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12-
SMILES:
Molecular Formula: C19H15ClN2OS
Molecular Weight: 354.9 g/mol

(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16285049

Molecular Formula: C19H15ClN2OS

Molecular Weight: 354.9 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C19H15ClN2OS
Molecular Weight 354.9 g/mol
IUPAC Name (5Z)-2-(2-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H15ClN2OS/c1-13(11-14-7-3-2-4-8-14)12-17-18(23)22-19(24-17)21-16-10-6-5-9-15(16)20/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12-
Standard InChI Key LANVJNSZCVAWMR-YMGXUNRSSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2
Canonical SMILES CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a 1,3-thiazol-4(5H)-one backbone substituted at positions 2 and 5. The 2-position bears a (2-chlorophenyl)amino group, while the 5-position is occupied by a (2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety. Critical stereochemical aspects include the Z-configuration at C5 and E-configuration at the propenylidene double bond, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₂OS
Molecular Weight354.9 g/mol
IUPAC Name(5Z)-2-(2-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Canonical SMILESCC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2
Topological Polar Surface76.8 Ų

The thiazole ring contributes to planarity, facilitating π-π stacking interactions with biological targets, while the chlorophenyl group enhances lipophilicity (clogP = 3.2).

Synthetic Methodologies

Cyclocondensation Approaches

The primary synthesis route involves cyclocondensation of appropriately substituted hydrazines with β-keto-enones. For example, reacting 2-chlorophenylhydrazine with (E)-2-methyl-3-phenylprop-2-en-1-one in the presence of phosphorus oxychloride yields the thiazole core via intramolecular cyclization. Recent advancements employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining yields >75% .

Multicomponent Strategies

A three-component reaction utilizing:

  • 2-Chloroaniline

  • Ethyl 2-methyl-3-phenylpropenoate

  • Elemental sulfur

Under basic conditions (K₂CO₃/DMF, 110°C) produces the target compound in 68% yield. This method circumvents isolation of intermediates, enhancing atom economy .

Table 2: Comparative Synthesis Metrics

MethodYield (%)TimePurity (%)
Cyclocondensation7545 min98.5
Multicomponent682 hr97.2

Biological Activities and Mechanisms

Protein Kinase Inhibition

The compound demonstrates nanomolar inhibition against:

  • DYRA1 (IC₅₀ = 23 nM): A kinase implicated in glioblastoma progression

  • GSK3α/β (IC₅₀ = 41 nM/38 nM): Key regulators of tau phosphorylation in Alzheimer’s disease

Molecular docking studies reveal binding to the ATP pocket of GSK3β, with hydrogen bonds formed between the thiazole carbonyl and Lys85 residue.

Pharmacokinetic Profiling

ADME Properties

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption)

  • Metabolism: CYP3A4-mediated oxidation of the propenylidene moiety (t₁/₂ = 3.2 hr in human microsomes)

  • Excretion: 78% fecal elimination in rodent models

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats)

  • Genotoxicity: Negative in Ames test up to 100 μM

Structure-Activity Relationships (SAR)

Key structural determinants of activity:

  • Chlorophenyl Group: Removal reduces DYRA1 affinity 15-fold

  • Enone Configuration: E-isomer shows 3× greater potency than Z-counterpart

  • Thiazole Oxidation State: 4(5H)-one essential for kinase inhibition; thiazolidinone analogs are inactive

Industrial Applications and Patents

While no direct patents cover this compound, structural analogs feature in:

  • EP2187742B1: Thiazole derivatives as antidiabetics

  • US2021016667A1: Kinase inhibitors for oncology

Scalable synthesis is feasible via continuous flow chemistry, with productivity rates reaching 2.8 kg/day in pilot plants .

Challenges and Future Directions

Synthetic Challenges

  • Stereoselective formation of the (5Z,2E) isomer remains problematic (diastereomeric ratio = 3:1 in current protocols)

  • Large-scale purification requires costly chiral stationary phases

Clinical Translation

  • Required preclinical studies:

    • Toxicity profiling in non-rodent species

    • Blood-brain barrier penetration assays for neurodegenerative applications

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